molecular formula C12H9F2NO B7877614 (3,4-Difluorophenyl)(pyridin-2-yl)methanol

(3,4-Difluorophenyl)(pyridin-2-yl)methanol

Cat. No.: B7877614
M. Wt: 221.20 g/mol
InChI Key: FAIHCJRBCWCDOH-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(pyridin-2-yl)methanol is an organic compound that features a difluorophenyl group and a pyridinyl group connected through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(pyridin-2-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with pyridine-2-ylmethanol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. The use of high-throughput screening for reaction conditions and catalysts can also aid in the development of more efficient industrial processes .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(pyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Difluorophenyl)(pyridin-2-yl)methanol is unique due to the combination of a difluorophenyl group and a pyridinyl group, which imparts distinct chemical properties and reactivity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(3,4-difluorophenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7,12,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIHCJRBCWCDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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